Isovaleryl diethylamide

Description

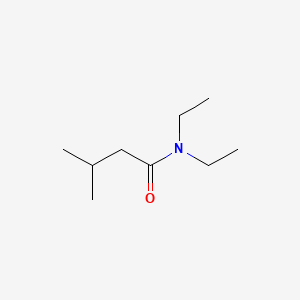

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-5-10(6-2)9(11)7-8(3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMQDHNCNUGQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201444 | |

| Record name | Isovaleryl diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-32-4 | |

| Record name | N,N-Diethyl-3-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleryl diethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xalyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaleryl diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylisovaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERYL DIETHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9RAN1A34P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Isovaleryl Diethylamide

Chemo- and Regioselective Synthesis Strategies for Isovaleryl Diethylamide

The synthesis of tertiary amides such as this compound traditionally involves the coupling of a carboxylic acid derivative with a secondary amine. A common laboratory and industrial preparation involves the reaction of isovaleryl chloride (an acyl halide) with diethylamine (B46881), often in the presence of a base to neutralize the hydrochloric acid byproduct. An analogous procedure is documented for the synthesis of N,N-dibenzyl-3-methylbutanamide, where isovaleryl chloride is reacted with dibenzylamine. orgsyn.org However, advanced methodologies seek to improve upon these classic routes by enhancing efficiency, selectivity, and sustainability, often through the use of novel catalytic systems.

Novel Catalytic Approaches in this compound Synthesis

The direct formation of an amide bond from a carboxylic acid and an amine is an atom-economical but challenging transformation that typically requires high temperatures. Modern catalysis aims to overcome this energy barrier under milder conditions. Catalytic direct amidation has been identified as a key green chemistry research area. nju.edu.cn

Recent advances in amide synthesis that could be applied to the preparation of this compound include:

Metal-Catalyzed Oxidative Amidation: Cobalt(II)-catalyzed oxidative coupling of aldehydes and amides in aqueous media represents a novel approach for constructing C-N bonds. sci-hub.se This method could theoretically be adapted for the synthesis of tertiary amides.

Copper-Based Metal-Organic Frameworks (MOFs): A copper-based MOF has been successfully used as a heterogeneous catalyst to promote the oxidative coupling of carboxylic acids and formamides. This strategy was applied to synthesize N,N-diethyl-3-methylbenzamide (DEET), a structurally related amide, with high conversion and yield, demonstrating the potential of robust, recyclable catalysts for this class of compounds. mdpi.com

Visible-Light Photoredox Catalysis: This emerging field allows for the formation of amide bonds under mild conditions by activating starting materials through radical pathways. nih.gov Such methods provide an alternative to traditional condensation reactions and have been used to synthesize a wide variety of amides from precursors like potassium thioacids and amines. nih.gov

These catalytic strategies offer significant advantages over stoichiometric methods by reducing waste and often allowing for milder reaction conditions, although their specific application to this compound has not been extensively documented.

Asymmetric Synthesis and Enantiomeric Resolution of this compound

This compound itself is an achiral molecule. However, the principles of asymmetric synthesis are relevant when considering the synthesis of its chiral analogues or derivatives containing stereocenters. The creation of chiral amides is a significant goal in the synthesis of natural products and pharmaceuticals. nih.gov

Methodologies for achieving enantioselectivity in amide synthesis include:

Catalytic Asymmetric Hydrogenation: Prochiral unsaturated amides can be reduced to chiral saturated amides with high enantioselectivity using iridium N,P-complexes as catalysts. researchgate.net

Carbene N-H Insertion: A co-catalyzed system using an achiral rhodium complex and a chiral squaramide can facilitate the enantioselective N-alkylation of primary amides via carbene insertion, producing chiral secondary amides with excellent enantioselectivity. nih.gov

Kinetic Resolution: In a racemic mixture of a chiral starting material, one enantiomer can be made to react faster than the other, allowing for their separation. This principle is used in dynamic kinetic resolution reactions to produce chiral amides. acs.org

For chiral analogues of this compound that possess a stereocenter, such as at the alpha-carbon (e.g., (S)-2-amino-N,N-diethyl-3-methylbutanamide bldpharm.com), these asymmetric strategies would be crucial for their stereocontrolled synthesis. The resolution of a racemic mixture, a process to separate enantiomers, can also be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods like crystallization. nju.edu.cnlookchem.com

Flow Chemistry and Continuous Synthesis Protocols for this compound

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. nju.edu.cn

While specific flow chemistry protocols for this compound are not prominent in the literature, the general field of catalytic direct amidation is seen as a prime candidate for implementation in continuous-flow microreactors. nju.edu.cn Such a setup could enable the direct condensation of isovaleric acid and diethylamine under high-temperature and high-pressure conditions that are difficult and hazardous to achieve in large batch reactors, potentially providing a scalable and efficient manufacturing process. The use of immobilized catalysts or reagents within the flow reactor further enhances the sustainability of the process by allowing for easy separation and reuse.

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule presents several sites for potential chemical modification, allowing for the synthesis of diverse analogues. The primary locations for functionalization include the isovaleryl backbone and the N-diethyl groups.

Site-Specific Modification Techniques for this compound Analogues

The targeted modification of a molecular scaffold requires chemo- and regioselective reactions. For a simple saturated amide like this compound, C–H bond functionalization is a powerful, albeit challenging, strategy for introducing new functional groups.

Directed C–H Functionalization: The amide group itself can act as a directing group to guide a metal catalyst to a specific C–H bond, typically at the ortho-position of an aromatic ring or the γ- or δ-position of an aliphatic chain. rsc.org Secondary and tertiary amides are frequently used as weak-coordinating directing groups in C–H activation chemistry. rsc.org For this compound, this could theoretically enable functionalization at the γ-carbon of the isovaleryl unit.

Transformations of Unsaturated Analogues: The synthesis of an unsaturated precursor, such as N,N-diethyl-3-methylbut-2-enamide, opens up numerous avenues for functionalization. nih.gov The double bond can undergo a variety of reactions, including hydrogenation, oxidation, and addition reactions, to introduce diverse functionalities onto the carbon skeleton.

The table below illustrates potential derivatization reactions based on general principles of organic synthesis.

| Reaction Type | Reagents & Conditions | Potential Product |

| α-Halogenation | NBS, Acid Catalyst | α-Bromo-isovaleryl diethylamide |

| C-H Oxidation | Strong Oxidizing Agent | Hydroxylated analogues |

| Reduction of Amide | LiAlH₄, THF | 3-Methyl-N,N-diethylbutan-1-amine |

Exploration of this compound Conjugates and Precursor Molecules

The this compound structure can be incorporated into larger, more complex molecules or conjugates. A key precursor for its synthesis is an activated form of isovaleric acid, most commonly isovaleryl chloride . orgsyn.orgresearchgate.net This reactive intermediate readily couples with diethylamine to form the target amide.

The concept of precursor molecules is central to retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available starting materials. wikipedia.org For this compound, the logical precursors are isovaleric acid (or its chloride) and diethylamine.

Furthermore, the this compound moiety can be found within more complex structures. For example, patent literature describes a compound where the amide nitrogen is attached to a phthalimide (B116566) group, forming 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethyl-3-methylbutanamide . Such conjugates are synthesized to combine the properties of different molecular fragments. The synthesis and characterization of conjugates, such as those linking bioactive molecules to carriers or other functional units, is a significant area of research. ikifp.edu.plresearchgate.net

Molecular Interactions and Mechanistic Elucidation of Isovaleryl Diethylamide

Ligand-Target Binding Kinetics and Thermodynamics of Isovaleryl Diethylamide (In Vitro Studies)

Detailed in vitro studies quantitatively characterizing the binding of this compound to specific protein targets are not prominently available in the current body of scientific literature. Research in this area has focused more on the natural substrate, isovaleryl-CoA, and its interaction with its respective dehydrogenase.

Quantitative Characterization of this compound Binding Affinities

Specific binding affinity data for this compound, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), are not reported in the reviewed literature. For context, studies on the related endogenous molecule, isovaleryl-CoA, and its enzyme, isovaleryl-CoA dehydrogenase (IVD), have determined an apparent dissociation constant (KDapp) of 0.54 μM for isovaleryl-CoA. nih.govnih.gov This value provides a benchmark for the affinity of the natural substrate to its enzyme but does not directly describe the binding of the synthetic compound this compound.

Allosteric Modulation and Conformational Dynamics Induced by this compound

There is no direct evidence in the available literature to suggest that this compound functions as an allosteric modulator. Studies on isovaleryl-CoA dehydrogenase (IVD) have shown that the binding of its substrate, isovaleryl-CoA, and other ligands can induce conformational changes in the enzyme, particularly around the flavin ring. nih.govnih.gov However, similar investigations involving this compound have not been reported. The concept of allosteric modulation, where a compound binds to a site other than the active site to influence the protein's activity, is a critical area of pharmacological research. nih.gov

Mechanistic Insights into this compound-Mediated Enzyme Inhibition/Activation

The direct effects of this compound on enzyme activity, whether through inhibition or activation, are not characterized in the scientific literature. The enzyme isovaleryl-CoA dehydrogenase (IVD) is known to be inhibited by specific molecules like hypoglycin (B18308) A. nih.gov This inhibition is crucial in understanding the pathology of isovaleric acidemia, a genetic disorder affecting the breakdown of leucine. nih.govnih.gov However, no such mechanistic studies have been published for this compound. The methodologies for assessing enzyme inhibition, including time-dependent inhibition assays, are well-established and could be applied to investigate this compound in the future. nih.gov

Subcellular and Cellular Interaction Profiles of this compound (Model Systems)

Research to identify the specific intracellular targets of this compound and its subsequent effects on cellular signaling pathways has not been published.

Intracellular Target Identification and Validation for this compound

There are no studies available that have identified and validated the intracellular targets of this compound. The process of target identification and validation is fundamental in drug discovery and involves a combination of computational, biochemical, and cellular approaches to determine the specific molecules with which a compound interacts to exert its effects.

Perturbation of Cellular Signaling Pathways by this compound

Due to the lack of identified intracellular targets, there is no information on how this compound might perturb cellular signaling pathways. Understanding these perturbations is key to elucidating the physiological and pharmacological effects of a compound. For instance, the well-studied diethylamide, lysergic acid diethylamide (LSD), is known to exert its effects by interacting with serotonin (B10506) and dopamine (B1211576) receptor signaling pathways. nih.govmdpi.comebi.ac.uknih.gov Similar comprehensive studies for this compound are not currently available.

Biophysical Characterization of this compound Interactions

Detailed biophysical characterization of this compound's interactions with specific biological targets is not extensively documented in publicly accessible scientific literature. The techniques mentioned below are standard methods for such characterization, but their specific application to this compound has not been reported.

There are no available spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, or circular dichroism, that detail the formation of complexes between this compound and specific biological targets (e.g., proteins, enzymes, or receptors). Such analyses are crucial for elucidating the structural basis of molecular interactions, including identifying the specific binding site and conformational changes upon complex formation. While spectroscopic methods are widely used to study interactions of other amides with proteins, particularly the amide I region in infrared spectroscopy to analyze protein secondary structure, this has not been applied to this compound specifically. nih.govacs.orgnih.gov

A review of scientific databases reveals no specific studies utilizing Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify the binding affinity and thermodynamics of this compound with any biological target.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur during a binding event, providing comprehensive thermodynamic data, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govnih.gov While ITC is a standard method in drug discovery and molecular recognition studies, no such data has been published for this compound.

Surface Plasmon Resonance (SPR) is another real-time, label-free method used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions. acs.org It is widely applied to study the binding of small molecules to immobilized macromolecules like proteins or lipids. nih.gov Despite its utility, there are no published SPR studies detailing the interaction of this compound with any specific biological ligand.

Due to the absence of experimental data from these techniques, the binding characteristics of this compound remain speculative.

Computational Chemistry and Structural Bioinformatics of Isovaleryl Diethylamide

Quantum Mechanical and Molecular Dynamics Simulations of Isovaleryl Diethylamide

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools for investigating the atomic-level behavior of molecules. QM calculations provide accurate descriptions of electronic structure and energetics, while MD simulations offer a dynamic view of molecular motions and interactions over time.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying its stable low-energy conformations and the energy barriers between them. The isovaleryl group, with its branched alkyl chain, and the diethylamide group both possess rotatable bonds, leading to a complex conformational space.

Key Rotatable Bonds and Expected Conformational Preferences:

Isovaleryl Chain: Rotation around the C-C bonds of the isobutyl group will lead to various staggered conformations. Steric hindrance between the methyl groups and the carbonyl group will play a significant role in determining the preferred rotamers.

Amide Bond (C-N): The amide bond in this compound is expected to have significant partial double-bond character, resulting in a planar geometry. masterorganicchemistry.com This planarity restricts rotation, leading to the possibility of cis and trans isomers with respect to the carbonyl group and the N-ethyl groups. The trans conformation is generally more stable in acyclic amides due to reduced steric hindrance. youtube.com

Energy Landscape: The potential energy surface (PES) of this compound would be characterized by multiple local energy minima, corresponding to different stable conformers, separated by transition states. Computational methods like density functional theory (DFT) can be used to calculate the relative energies of these conformers and the energy barriers for interconversion. nih.govmdpi.com The global minimum on this landscape represents the most stable conformation of the molecule in the gas phase.

Interactive Table: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| IVDE-1 | 180° (anti) | 180° (trans) | 0.00 | 65 |

| IVDE-2 | 60° (gauche) | 180° (trans) | 0.85 | 20 |

| IVDE-3 | -60° (gauche) | 180° (trans) | 0.85 | 15 |

Note: This table is illustrative and based on general principles of conformational analysis of similar aliphatic amides. Actual values would require specific quantum mechanical calculations.

The surrounding solvent can significantly influence the conformational equilibrium and reactivity of a molecule. acs.org For this compound, the polarity of the solvent is expected to play a crucial role.

In polar solvents like water, the solvent molecules can form hydrogen bonds with the carbonyl oxygen of the amide group. This interaction can stabilize more polar conformers and may influence the rotational barrier around the C-N bond. Explicit solvent molecular dynamics simulations, where individual solvent molecules are included in the calculation, would be necessary to accurately model these specific interactions. nih.gov

In non-polar (aprotic) solvents , the conformational preferences are likely to be dominated by intramolecular forces, such as steric repulsion and dipole-dipole interactions, similar to the gas phase.

The choice of solvent can also affect the molecule's reactivity by stabilizing or destabilizing transition states of potential reactions.

Molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing how a ligand like this compound might bind to a protein target. nih.govmeilerlab.org Given the structural similarity of the isovaleryl moiety to isovaleryl-CoA, a natural substrate for Isovaleryl-CoA Dehydrogenase (IVD), this enzyme presents a hypothetical target for docking studies.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a receptor. A docking simulation of this compound into the active site of IVD would likely show the isovaleryl group occupying the hydrophobic pocket that normally accommodates the acyl chain of the natural substrate. The diethylamide group would be positioned near the entrance of the binding pocket.

Molecular Dynamics Simulations of the Ligand-Protein Complex: Following docking, MD simulations can provide insights into the stability of the predicted binding pose and the dynamic interactions between the ligand and protein residues. nih.govyoutube.com These simulations can reveal:

Key Interacting Residues: Identification of specific amino acids that form stable hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the ligand.

Binding Free Energy: Calculation of the free energy of binding, which provides a quantitative measure of the affinity of the ligand for the protein.

Conformational Changes: Observation of any conformational changes in the protein or the ligand upon binding.

Data Table: Hypothetical Interacting Residues in a Simulated IVD-Isovaleryl Diethylamide Complex

| Residue | Interaction Type | Distance (Å) |

| Trp166 | Hydrophobic | 3.5 |

| Met167 | Hydrophobic | 3.8 |

| Tyr302 | Hydrogen Bond (with C=O) | 2.9 |

| Asn192 | van der Waals | 4.1 |

Note: This table is hypothetical and based on the known active site of IVD and general principles of ligand-protein interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound and Analogs

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect. For this compound, QSAR models could be developed to predict its potential anticonvulsant activity, a property observed in other simple amides. acs.orgnih.gov

To develop a predictive QSAR model for the binding of this compound and its analogs to a specific receptor, a dataset of compounds with known binding affinities is required. The general workflow would involve:

Data Collection: Assembling a series of structurally related amides with experimentally determined binding affinities for a target receptor.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest) to build a mathematical relationship between the descriptors and the binding affinity. ebm-journal.orgescholarship.org

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets.

For a hypothetical QSAR model for anticonvulsant activity of valeramide analogs, the equation might take the form:

log(1/EC50) = b0 + b1(LogP) + b2(TPSA) + b3*(Molecular_Volume)

Where EC50 is the effective concentration for anticonvulsant activity, LogP is the lipophilicity, TPSA is the topological polar surface area, and Molecular_Volume is a steric descriptor. The coefficients (b0, b1, b2, b3) would be determined by the regression analysis.

The selection of appropriate molecular descriptors is a critical step in QSAR/QSPR modeling. mdpi.com For this compound and its analogs, relevant descriptors would likely include:

Lipophilicity (LogP): The isovaleryl and diethyl groups contribute to the lipophilicity of the molecule, which is important for crossing the blood-brain barrier if neurological activity is being considered.

Electronic Descriptors: The polarity of the amide group, characterized by descriptors like dipole moment and partial charges on the atoms, would be crucial for understanding interactions with polar receptors.

Steric/Topological Descriptors: Descriptors related to molecular size, shape, and branching (e.g., molecular weight, Kier shape indices, Wiener index) would account for the influence of the isobutyl and diethyl groups on binding. nih.gov

Hydrogen Bonding Descriptors: The number of hydrogen bond acceptors (the carbonyl oxygen) would be an important descriptor for interactions with biological targets.

Feature selection algorithms can be employed to identify the most relevant descriptors from a large pool, thereby improving the predictive power and interpretability of the QSAR model.

Interactive Table: Key Molecular Descriptors for a Hypothetical QSAR Study of Valeramide Analogs

| Descriptor Type | Example Descriptor | Relevance to Activity |

| Lipophilic | LogP | Membrane permeability, hydrophobic interactions |

| Electronic | Dipole Moment | Polar interactions with receptor |

| Steric | Molecular Volume | Fit within the binding pocket |

| Topological | Wiener Index | Molecular branching and compactness |

| H-Bonding | H-Bond Acceptors | Formation of hydrogen bonds with receptor |

Virtual Screening Approaches for this compound Analogues

Virtual screening (VS) is a computational methodology integral to drug discovery, designed to search extensive libraries of small molecules to identify candidates likely to interact with a specific biological target. wikipedia.orgslideshare.netslideshare.net This in silico technique serves as a cost-effective and rapid alternative to high-throughput screening (HTS) by prioritizing a manageable number of compounds for experimental validation. nih.gov For the discovery of novel analogues of this compound, two primary categories of virtual screening can be employed: structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS)

SBVS, or target-based screening, is contingent upon the availability of a three-dimensional (3D) structure of the biological target, typically a protein or enzyme. eurofinsdiscovery.comencyclopedia.pubfrontiersin.orgresearchgate.net This structure can be determined experimentally through methods like X-ray crystallography and NMR spectroscopy, or computationally via homology modeling. researchgate.netnih.gov The core of SBVS is molecular docking, a process that computationally predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. encyclopedia.pubfrontiersin.org

In the context of this compound, if its molecular target were known, SBVS would proceed as follows:

Target Preparation: The 3D structure of the receptor is prepared, defining the specific binding site or pocket where this compound is presumed to interact. nih.govslideshare.net

Library Screening: A large database of chemical compounds, potentially numbering in the millions, is docked into this defined binding site.

Scoring and Ranking: Each docked compound is assigned a score by a scoring function, which estimates the binding affinity. encyclopedia.pubfrontiersin.org Compounds are then ranked, and the top-scoring candidates are selected as "hits." frontiersin.orgresearchgate.net

These hits, which are structurally diverse but predicted to bind to the same target as this compound, would be prioritized for laboratory testing.

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| ZINC12345678 | -9.8 | Hydrogen bond with Ser-122; Hydrophobic interaction with Phe-254 |

| CHEMBL98765 | -9.5 | Hydrogen bond with Asn-120; Pi-cation interaction with Arg-310 |

| ZINC87654321 | -9.2 | Hydrophobic interactions with Leu-250, Val-258 |

| CHEMBL54321 | -8.9 | Hydrogen bonds with Ser-122, Tyr-308 |

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target is unknown, LBVS provides an alternative path for discovering new compounds. nih.govcreative-biostructure.com This approach is founded on the molecular similarity principle: molecules with similar structures or properties are likely to exhibit similar biological activities. eurofinsdiscovery.comcreative-biostructure.comcreative-biolabs.com Here, this compound itself would serve as the reference or query molecule.

Key LBVS methods applicable for finding this compound analogues include:

Similarity Searching: This technique uses molecular fingerprints (2D or 3D) to encode the structural features of this compound. nih.gov Databases are then searched for molecules that have a high degree of fingerprint similarity. eurofinsdiscovery.comcreative-biostructure.com

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. wikipedia.orgslideshare.net A model would be built based on this compound and used to screen libraries for molecules that match this spatial arrangement. wikipedia.orgslideshare.net

Shape-Based Screening: This method searches for compounds that have a 3D shape complementary to the query molecule, this compound. wikipedia.orgnih.gov

The output of an LBVS campaign is a ranked list of molecules predicted to have activity similar to the reference compound.

| Compound ID | 2D Similarity (Tanimoto) | Pharmacophore Fit Score |

|---|---|---|

| ZINC24681357 | 0.89 | 0.95 |

| CHEMBL13579 | 0.85 | 0.91 |

| ZINC97531864 | 0.82 | 0.88 |

| CHEMBL24680 | 0.79 | 0.93 |

De Novo Design Principles for this compound Scaffolds

De novo drug design is a computational strategy for creating entirely new molecules "from scratch" that possess desired properties and fit within the constraints of a target binding site. slideshare.netnih.govcreative-biostructure.com Unlike virtual screening, which searches existing compound libraries, de novo design explores novel chemical space to generate unique molecular entities. nih.govarxiv.org This approach is particularly valuable for developing new scaffolds or optimizing existing ones, such as that of this compound.

Scaffold-Based Design and Decoration

| Analogue ID | Modification Description | Predicted Property Change |

|---|---|---|

| IVD-DN-01 | Replace isopentyl group with cyclobutyl group | Increased rigidity, potential increase in binding affinity |

| IVD-DN-02 | Substitute one ethyl group with a trifluoroethyl group | Altered metabolic stability and electronic profile |

| IVD-DN-03 | Bioisosteric replacement of amide with a tetrazole ring | Improved metabolic stability and cell permeability |

| IVD-DN-04 | Extend isopentyl chain with a hydroxyl group | Potential for new hydrogen bond interaction with target |

Fragment-Based and Linker Design

If the 3D structure of the target is known, fragment-based de novo design can be a powerful strategy. creative-biostructure.com This process involves two main approaches:

Fragment Growing: A core fragment, such as the this compound scaffold, is placed within the binding site. creative-biostructure.comcresset-group.com The algorithm then explores adding small chemical fragments atom-by-atom or group-by-group, extending the molecule into unoccupied pockets of the binding site to form new favorable interactions. cresset-group.comcreative-biolabs.com

Fragment Linking: Two or more small fragments that bind to different sub-pockets of the target site are identified. creative-biostructure.comcresset-group.com A de novo design program then attempts to identify or build a suitable chemical linker to connect these fragments into a single, high-affinity molecule. ijpsonline.com

Generative Artificial Intelligence in De Novo Design

Modern de novo design is increasingly driven by artificial intelligence (AI) and deep learning. arxiv.orgnih.govoup.com Generative models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can be trained on vast datasets of known molecules. oup.comacs.org These models learn the underlying rules of chemical structure and bonding, enabling them to generate novel molecules. acs.orgacs.org

For this compound, such models could be used to:

Generate a diverse library of novel scaffolds that maintain key pharmacophoric features.

Optimize multiple properties simultaneously (e.g., binding affinity, synthetic accessibility, and desirable pharmacokinetic profiles) using reinforcement learning techniques. openreview.net

These advanced methods allow for a more expansive and efficient exploration of chemical space, significantly increasing the probability of discovering innovative and effective drug candidates. arxiv.org

Biochemical Transformation and Degradation Pathways of Isovaleryl Diethylamide

Enzymatic Biotransformation Mechanisms of Isovaleryl Diethylamide (In Vitro/Ex Vivo)

The enzymatic biotransformation of xenobiotics like this compound primarily occurs in the liver, involving a series of reactions designed to increase their polarity and facilitate excretion. wikipedia.orgsigmaaldrich.com For tertiary amides, these transformations include oxidative and hydrolytic pathways.

Identification and Characterization of Enzymes Involved in this compound Metabolism

While direct studies on this compound are limited, the enzymes responsible for its metabolism can be inferred from studies on structurally similar compounds and general knowledge of xenobiotic metabolism.

Cytochrome P450 (CYP) Superfamily : This is the most important enzyme system involved in Phase I metabolism of the majority of drugs and other foreign compounds. nih.govmdpi.com Studies on other N,N-disubstituted amides, such as lysergic acid diethylamide (LSD), have demonstrated the central role of CYP enzymes. uni-saarland.denih.gov Specific isoforms like CYP1A2, CYP2D6, and CYP3A4 are known to catalyze N-dealkylation and hydroxylation reactions of tertiary amides. uni-saarland.denih.gov Therefore, it is highly probable that these CYP isoforms are involved in the oxidative metabolism of this compound.

Amidases/Proteases : These enzymes catalyze the hydrolysis of amide bonds. nih.gov However, tertiary amides are known to be highly resistant to enzymatic hydrolysis compared to primary and secondary amides. acs.orgnih.govresearchgate.net This resistance is due to the steric hindrance and the lack of an N-H bond which is often utilized by enzymes to stabilize the transition state. acs.org Specialized enzymes like Xaa-Pro peptidases are capable of cleaving tertiary amide bonds, but the process is generally slower than the hydrolysis of other amides. nih.govresearchgate.net A German patent from 1902 for N,N-diethylisovaleramide suggests its use as a sedative, and later research contrasts it with isovaleramide (B1672630) (the primary amide), which is readily hydrolyzed by liver enzymes, implying the diethyl derivative has greater metabolic stability against hydrolysis. google.com

Oxidative, Reductive, and Hydrolytic Pathways of this compound Biotransformation

The biotransformation of this compound likely proceeds through several pathways, with oxidative reactions being predominant.

Oxidative Pathways : Catalyzed by CYP enzymes, these reactions introduce or expose functional groups. sigmaaldrich.com

N-Dealkylation : This is a common metabolic pathway for N-substituted amides. uni-saarland.de For this compound, this would involve the sequential removal of the ethyl groups to form N-ethyl isovaleramide and subsequently isovaleramide. This process involves the oxidation of the carbon atom alpha to the nitrogen.

Hydroxylation : This can occur at various positions on the molecule. The isovaleryl side chain or the N-ethyl groups can be hydroxylated, leading to more polar metabolites. mdpi.comuni-saarland.de

Hydrolytic Pathways : This involves the cleavage of the amide bond to yield isovaleric acid and diethylamine (B46881). nih.gov As a tertiary amide, this compound is expected to undergo hydrolysis at a much slower rate than simpler amides. uregina.caresearchgate.net The enzymatic hydrolysis mechanism for tertiary amides is distinct, often involving an anti-nucleophilic attack, in contrast to the syn-attack seen with secondary amides. acs.orgnih.govresearchgate.net

There is no evidence in the reviewed literature to suggest that reductive pathways play a significant role in the biotransformation of this compound.

Formation and Characterization of this compound Metabolites

Specific metabolites of this compound have not been experimentally isolated and characterized in the available literature. However, based on the established metabolic pathways for similar N,N-disubstituted amides, a range of potential metabolites can be predicted. uni-saarland.denih.gov

Table 1: Predicted Metabolites of this compound

| Putative Metabolite | Formation Pathway |

|---|---|

| N-Ethyl Isovaleramide | N-De-ethylation |

| Isovaleramide | Sequential N-De-ethylation |

| Hydroxy-isovaleryl Diethylamide | Hydroxylation of the isovaleryl group |

| N-(Hydroxyethyl)-N-ethylisovaleramide | Hydroxylation of an ethyl group |

| Isovaleric Acid | Hydrolysis |

Non-Enzymatic Degradation and Stability Studies of this compound in Biological Mimics

The stability of a chemical compound in a biological environment is not solely dependent on enzymatic activity. Non-enzymatic processes such as hydrolysis, photolysis, and oxidation can also contribute to its degradation.

Hydrolytic Stability of this compound

The amide bond is generally stable, but its susceptibility to hydrolysis is influenced by pH and molecular structure.

pH Dependence : Amide hydrolysis can be catalyzed by both acid and base.

Structural Influence : Tertiary amides, such as this compound, are significantly more resistant to hydrolysis than primary and secondary amides. uregina.ca Under basic conditions (pH > 13), the rate-determining step for the hydrolysis of some tertiary amides is the initial attack of the hydroxide (B78521) ion. uregina.ca However, at more neutral pH, the breakdown of the tetrahedral intermediate is often rate-limiting. uregina.ca The increased steric hindrance around the carbonyl group and the nitrogen atom in this compound contributes to its enhanced hydrolytic stability.

Photolytic and Oxidative Degradation of this compound

Exposure to light and oxidizing agents can lead to the degradation of amides.

Photolytic Degradation : Amides can undergo photodecomposition upon absorption of UV radiation. umd.edu Tertiary amides have been observed to react faster than secondary amides. umd.edu The primary photochemical reaction is often a Norrish Type I cleavage of either the C-C bond or the C-N bond adjacent to the carbonyl group. umd.edu This results in the formation of highly reactive acyl and aminyl radicals, which can then undergo a variety of secondary reactions. umd.edu Photodegradation can also involve hydroxylation and the formation of various transformation products. mdpi.comresearchgate.net

Oxidative Degradation : The amide functional group can be susceptible to oxidation. The oxidation of N,N-disubstituted amides can occur at the nitrogen atom or at the α-carbon of the N-alkyl groups. uc.ptresearchgate.netscribd.com The reaction with oxidizing agents, such as those that may be present in biological systems, can lead to dealkylation or the formation of N-oxides, although the latter is less common for amides compared to tertiary amines. researchgate.netresearchgate.net The electrochemical oxidation of N-substituted amides has been shown to be irreversible and often occurs at the nitrogen atom of the amide. uc.pt

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| 1S,3R-ACPD |

| 13-Docosenamide |

| 3-Dehydrosphinganine(C20) |

| 3-Oxoglutaric acid |

| 4-Formylsalicylic acid |

| ALD-52 |

| AL-LAD |

| Calendulaglycoside B |

| Cyanidin 3,5-diglucoside |

| Diethylamine |

| DL-Arginine |

| ECPLA |

| ETH-LAD |

| Ethyl myristate |

| Gamma-aminobutyric acid |

| Isovaleramide |

| Isovaleric Acid |

| This compound |

| L-Arginine |

| L-Asparagine |

| L-Histidine |

| LSM-775 |

| LSZ |

| Lysophosphatidylcholine 18:2 (LPC(18:2)) |

| Malvidin-3-O-glucoside |

| N-acetyl-L-glutamic acid |

| N-Ethyl Isovaleramide |

| N-(Hydroxyethyl)-N-ethylisovaleramide |

| Oleamide |

| Palmitoylethanolamide (PEA) |

| Quercetin 3-O-glucoside |

| Soybean saponin (B1150181) BG |

| Xestoaminol C |

| 1P-ETH-LAD |

| 1P-LSD |

| 1B-LSD |

| N,N-dimethyltryptamine (DMT) |

| Lysergic acid diethylamide (LSD) |

| N-ethylisovaleramide |

| N-ethyl isovaleramide |

Advanced Analytical Methodologies for Isovaleryl Diethylamide in Research Settings

Chromatographic Techniques for Separation and Quantification of Isovaleryl Diethylamide

Chromatography is a fundamental tool for the isolation and measurement of this compound from various matrices. The choice of technique is often dictated by the complexity of the sample and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amide compounds like this compound. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common starting point for the HPLC analysis of small amides involves a C18 stationary phase. The mobile phase is generally a gradient mixture of water and an organic solvent, most frequently acetonitrile. nih.gov The inclusion of additives such as acetic acid in the mobile phase can be crucial for improving peak shape and resolution. researchgate.net For compounds that are prone to unwanted interactions with standard silica-based columns, stationary phases with an amide functional group can offer enhanced stability and reproducibility. mtc-usa.com

The development of a robust HPLC method for this compound would involve optimizing several key parameters to achieve efficient separation from other components in a sample matrix. A diode-array detector (DAD) or a UV detector would be suitable for the detection of this compound, which is expected to have a UV absorbance due to the carbonyl group in its amide structure.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification. A common fragmentation pathway for amides involves the formation of acylium ions. For this compound, a prominent fragmentation would be the cleavage of the C-N bond, leading to the formation of the isovaleryl acylium ion. The molecular ion peak (M+) is often visible in the mass spectrum of amides.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

|---|---|

| 157 | [M]+ (Molecular Ion) |

| 142 | [M-CH3]+ |

| 114 | [M-C3H7]+ |

| 100 | [M-C4H9]+ |

| 85 | [CH3CH(CH3)CH2CO]+ (Isovaleryl acylium ion) |

| 72 | [N(CH2CH3)2]+ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the quantification of compounds at trace levels in complex biological and environmental samples. This method is particularly well-suited for the analysis of this compound in research matrices where high sensitivity is required.

The methodology combines the separation power of HPLC with the specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in the presence of co-eluting interferences. For amide-containing compounds, derivatization can sometimes be employed to enhance ionization efficiency and, consequently, the sensitivity of the method. chromforum.org

Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Condition |

|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 158.15 [M+H]+ |

| Product Ion (Q3) | m/z 85.06 (quantifier), m/z 114.11 (qualifier) |

| Collision Energy | Optimized for fragmentation |

Bioanalytical Approaches for this compound in Preclinical Biological Research Samples

The quantitative determination of this compound in biological matrices is fundamental for preclinical research, enabling the characterization of its pharmacokinetic and metabolic profiles. Bioanalytical methods must be developed and validated to ensure they are reliable and suitable for their intended purpose. ich.orgfda.gov This involves a multi-step process that includes efficient sample preparation, chromatographic separation, and sensitive detection, followed by rigorous method validation to guarantee the integrity of the analytical data. japsonline.comiajps.com The choice of analytical platform, often Liquid Chromatography coupled with Mass Spectrometry (LC-MS), is dictated by the need for high sensitivity and selectivity to measure low concentrations of the analyte in complex biological fluids and tissues. japsonline.comnih.gov

Sample Preparation Strategies for this compound in Cell Lysates and Tissue Homogenates (In Vitro/Ex Vivo)

The primary goal of sample preparation is to isolate this compound from the complex biological matrix of cell lysates or tissue homogenates, remove interfering substances, and concentrate the analyte prior to analysis. creative-bioarray.com The process begins with the disruption of the cellular structure to release the intracellular contents.

Extraction Techniques: Several techniques can be employed to extract this compound from the supernatant. The choice depends on the physicochemical properties of the analyte and the nature of the matrix.

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected. While fast, it may be less clean than other methods and can suffer from matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is added to the aqueous biological sample, and after vigorous mixing and centrifugation, the analyte partitions into the phase in which it is more soluble. This method offers a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent material packed in a cartridge or well plate. The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE can provide high recovery and concentration factors.

Table 2: Comparison of Common Extraction Strategies for Biological Samples

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Analyte solubilization and protein removal by precipitation with an organic solvent or acid. | Fast, simple, inexpensive, requires minimal method development. | Less clean extract, potential for ion suppression/enhancement (matrix effects), analyte may co-precipitate. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Provides a cleaner sample than PPT, good recovery for non-polar compounds, cost-effective. | Can be labor-intensive, requires solvent evaporation and reconstitution steps, may form emulsions. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted. | High selectivity and recovery, provides the cleanest extracts, reduces matrix effects, allows for analyte concentration. | More expensive, can be more time-consuming, requires more extensive method development. |

Method Validation for Quantitative Analysis of this compound in Research Matrices

To ensure that the analytical method for quantifying this compound is reliable and reproducible, it must undergo a thorough validation process. ich.orgnih.gov Method validation demonstrates that the procedure is suitable for its intended purpose by assessing a specific set of performance characteristics. demarcheiso17025.com Key parameters are evaluated according to guidelines from regulatory bodies. fda.goveuropa.eu

The validation process involves analyzing a series of calibration standards and quality control (QC) samples prepared in the same biological matrix as the study samples. nih.gov

Key Validation Parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or reagents. japsonline.comeuropa.eu

Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by replicate analysis of samples containing known amounts of the analyte (QC samples) and is expressed as the percentage of the nominal concentration. europa.eu

Precision: The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (CV). europa.euchemrj.org

Calibration Curve and Range: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). ich.org

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. japsonline.comeuropa.eu

Table 3: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to measure the analyte without interference from matrix components. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Accuracy | Closeness of measured value to the true value. | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). europa.eu |

| Precision | Degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eu |

| Linearity (Calibration Curve) | Proportionality of instrument response to analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.99 is typically desired. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample; accuracy within 20% and precision ≤20%. europa.eu |

| Stability | Analyte stability in the matrix under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

Emerging Methodologies and Future Directions in Isovaleryl Diethylamide Research

Integration of Omics Technologies in Isovaleryl Diethylamide Mechanism Research (Proteomics, Metabolomics, Transcriptomics)

Omics technologies provide a holistic view of the molecular changes within a biological system in response to a stimulus, such as exposure to a chemical compound. By simultaneously measuring entire sets of molecules like proteins, metabolites, or transcripts, researchers can uncover complex biological responses and mechanisms.

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of this compound research, chemical proteomics can be a powerful tool for target deconvolution and understanding its mechanism of action. scilifelab.se Techniques such as the Proteome Integral Solubility Alteration (PISA) assay can identify direct protein targets by measuring changes in protein stability upon compound binding in cell cultures or lysates. scilifelab.se Mass spectrometry-based label-free quantitative proteomics allows for the comparison of protein expression levels between treated and untreated samples, revealing downstream effects and pathway perturbations. nih.gov This can help identify not only the primary targets but also off-target interactions and compensatory cellular responses, providing a comprehensive safety and efficacy profile at the molecular level. Advanced deep proteomics further enables the analysis of how genetic differences may impact protein expression and stability in response to the compound. mpg.de

Metabolomics: Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. ernaehrungs-umschau.dejefferson.edu By applying metabolomic techniques, researchers can capture a functional readout of cellular activity following exposure to this compound. Liquid chromatography-mass spectrometry (LC-MS) is a central technique used to separate and identify a wide array of metabolites. nih.govupenn.edu For instance, a metabolomics study on soybean seeds identified this compound as one of the key differentiating compounds in the seed coat, showcasing the ability of this technology to detect and quantify specific compounds within a complex biological matrix. nih.gov In mechanism research, metabolomics can reveal how this compound alters metabolic pathways, such as fatty acid oxidation or amino acid metabolism, by quantifying changes in acylcarnitines, organic acids, and other key intermediates. upenn.edu

Transcriptomics: Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. longdom.org High-throughput transcriptomics (HTTr) can rapidly evaluate global changes in gene expression profiles in cell culture models exposed to this compound. nih.gov This provides insights into the cellular pathways that are activated or inhibited by the compound. mdpi.com By analyzing the up- or down-regulation of genes, researchers can infer the molecular mechanisms of action, identify potential biomarkers of exposure or effect, and contribute to a more thorough understanding of the compound's biological impact. mdpi.comdrugbank.com Computational pipelines are essential for processing the large datasets generated and can be applied uniformly across various conditions to derive transcriptomic points of departure (tPODs) for risk assessment. nih.gov

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Primary Molecules Analyzed | Key Application in this compound Research | Potential Insights |

|---|---|---|---|

| Proteomics | Proteins, Proteoforms | Target identification and validation; Off-target profiling. scilifelab.senih.gov | Direct binding partners; Alterations in protein expression and post-translational modifications. nih.gov |

| Metabolomics | Metabolites (e.g., lipids, amino acids, organic acids) | Elucidation of metabolic pathway modulation; Functional readout of cellular state. upenn.eduresearchgate.net | Changes in endogenous metabolite levels; Perturbation of metabolic networks (e.g., energy metabolism, biosynthesis). metabolomicscentre.ca |

| Transcriptomics | RNA Transcripts (mRNA) | Gene expression profiling to understand cellular response; Mechanism of action elucidation. nih.govmdpi.com | Up- or down-regulation of specific genes; Identification of affected signaling and metabolic pathways. mdpi.com |

Advanced Imaging Techniques for Subcellular Localization of this compound (In Vitro/Ex Vivo)

Understanding where a compound accumulates within a cell is crucial for interpreting its mechanism of action. Advanced imaging techniques enable the visualization of molecular processes with high spatial and temporal resolution, moving beyond simple presence to detailed subcellular distribution. nih.gov

In Vitro and Ex Vivo Approaches:

In Vitro Imaging: This involves studying the compound in cultured cells. google.com Techniques like confocal microscopy can be used to visualize the localization of a fluorescently-tagged this compound derivative within different cellular compartments. researchgate.net Live-cell imaging allows for the dynamic tracking of the compound as it enters the cell and interacts with organelles. nih.gov

Ex Vivo Imaging: This method uses tissue slices from an organism previously exposed to the compound. nih.gov It provides a more physiologically relevant context than cell culture, showing distribution in an intact tissue environment. nih.gov Near-infrared (NIR) fluorescent dyes can be conjugated to molecules to enable deep tissue imaging and analysis of distribution across different organs or within a specific tissue section. licorbio.comresearchgate.net

Advanced Microscopy Techniques: Super-resolution microscopy (SRM) techniques, such as structured illumination microscopy (SIM), overcome the diffraction limit of conventional light microscopy, allowing for visualization at the nanoscale. nih.govfrontiersin.org This would enable researchers to determine if this compound co-localizes with specific subcellular structures, like mitochondria, the endoplasmic reticulum, or even smaller protein complexes. researchgate.netfrontiersin.org For example, by co-labeling with fluorescent markers for specific organelles, one could precisely map the compound's destination within the cell. nih.gov

Table 2: Advanced Imaging Techniques for Subcellular Localization Studies

| Imaging Technique | Context | Resolution | Key Advantage for this compound Research |

|---|---|---|---|

| Confocal Microscopy | In Vitro / Ex Vivo | ~200 nm | Optical sectioning to reduce out-of-focus light and generate 3D reconstructions of compound distribution. researchgate.netnih.gov |

| Live-Cell Imaging | In Vitro | Variable | Allows for real-time tracking of the compound's uptake, transport, and accumulation within living cells. nih.govhefendehl-lab.com |

| Super-Resolution Microscopy (e.g., SIM) | In Vitro | Down to ~100 nm | Enables visualization of co-localization with fine subcellular structures and protein clusters. frontiersin.org |

| Near-Infrared (NIR) Fluorescence Imaging | Ex Vivo | Macro to Micro | Deep tissue penetration and stable signal for analyzing biodistribution in excised organs and tissues. licorbio.com |

Artificial Intelligence and Machine Learning Applications in this compound Discovery and Optimization

Applications in Discovery and Optimization:

Target Identification and Validation: ML algorithms can analyze biological data from proteomics, metabolomics, and transcriptomics to predict potential protein targets for this compound. researchgate.net By sifting through complex datasets, these models can identify correlations that may not be apparent to human researchers, thus generating new hypotheses for experimental validation.

Predictive Modeling: AI can be used to build models that predict the physicochemical and biological properties of molecules. For this compound, this could involve creating models to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This allows for early-stage in silico screening, reducing the need for extensive and costly laboratory experiments. researchgate.net

Lead Optimization: Generative AI models can design novel chemical structures based on a starting scaffold like this compound. pharmaceutical-technology.com These models can be trained to optimize for desired properties, such as increased potency or reduced off-target effects, by suggesting specific molecular modifications. This accelerates the design-make-test-analyze cycle common in medicinal chemistry.

The integration of AI/ML into the research workflow promises to make the process of understanding and improving compounds like this compound more efficient and accurate. mednexus.orgdrughunter.com

Table 3: AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Target Prediction | Algorithms analyze biological data to identify likely protein interaction partners. researchgate.net | Accelerates the discovery of the primary biological targets and mechanisms of action. |

| ADMET Prediction | Models are trained on existing compound data to predict pharmacokinetic and toxicity profiles. researchgate.net | Enables early-stage risk assessment and prioritization of derivatives with more favorable properties. |

| Generative Chemistry | AI models design new molecules with optimized characteristics based on a known compound. pharmaceutical-technology.com | Facilitates the rapid design of novel analogs of this compound with improved efficacy or safety. |

| Data Analysis | ML helps process and find patterns in large, complex datasets from 'omics' or imaging studies. drughunter.com | Enhances the interpretation of high-throughput experimental results to uncover subtle biological effects. |

Challenges and Opportunities in this compound Research Methodologies

While emerging methodologies offer exciting possibilities, their application comes with inherent challenges and opportunities.

Challenges:

Data Complexity and Integration: Omics technologies generate massive and complex datasets. A significant challenge lies in the statistical analysis and bioinformatics required to interpret these results and integrate data from different platforms (e.g., proteomics and transcriptomics) to build a cohesive biological narrative. researchgate.net

Need for Specialized Tools: Advanced imaging of this compound requires the synthesis of specialized probes, such as fluorescently-labeled derivatives. The creation of these tools can be a complex synthetic chemistry challenge, and the tag itself must not interfere with the compound's natural biological activity.

Resource and Expertise Requirements: Implementing these advanced methodologies requires significant investment in instrumentation, computational infrastructure, and personnel with specialized expertise in areas like mass spectrometry, microscopy, and data science. researchgate.netresearchgate.net

Validation of In Silico Predictions: While AI and ML can generate hypotheses rapidly, all in silico predictions must be rigorously validated through experimental studies, which can be time-consuming and resource-intensive. nih.gov

Opportunities:

Uncovering Novel Biology: The primary opportunity is the potential to uncover novel mechanisms of action and biological roles for this compound that are not discoverable through traditional, hypothesis-driven research. A systems-level view can reveal unexpected connections and pathways.

Personalized Applications: A deep understanding of the compound's interaction with proteins and metabolic pathways, informed by 'omics' data, could pave the way for identifying populations that may respond differently to the compound, a step towards precision applications.

Improved Safety Profiling: By using these sensitive methods to detect off-target effects and subtle cellular perturbations early in the research process, a more comprehensive and predictive safety profile for this compound and its derivatives can be established.

The thoughtful application of these emerging methodologies holds the key to unlocking a more complete and nuanced understanding of this compound, driving future innovation and discovery. nih.govscirp.org

Q & A

Q. What analytical techniques are recommended for characterizing the purity and stability of Isovaleryl diethylamide in experimental settings?

To ensure accurate characterization, researchers should employ high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural validation. Stability studies require controlled storage conditions (e.g., temperature, pH) and periodic re-analysis using validated protocols. Sample preparation must adhere to strict buffer specifications and concentration calibrations, with detailed documentation of staining methods and imaging where applicable . Data should be presented in tables comparing batch-specific retention times, spectral peaks, and degradation rates .

Q. What are the critical considerations in designing synthesis protocols for this compound to ensure reproducibility?

Synthesis protocols must specify reagent purity (e.g., ≥99% isovaleryl chloride), solvent systems, and reaction kinetics (temperature, time). Experimental sections should detail catalyst use, purification steps (e.g., column chromatography), and yield calculations. Reproducibility is enhanced by including negative controls and validating intermediate products via thin-layer chromatography (TLC). Journals often require schematics of reaction pathways and tabulated yields across trials .

Q. How should researchers document experimental procedures to meet peer-reviewed journal standards?

Methods must include equipment models (e.g., Bruker NMR), reagent sources (e.g., Sigma-Aldryl), and step-by-step protocols. Use passive voice and avoid proprietary jargon. For novel methods, provide error margins and validation data (e.g., limit of detection). Follow IUPAC naming conventions and include supplementary materials for raw datasets .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies of this compound?

Contradictions often arise from bioavailability differences or metabolite interference. Use cross-species pharmacokinetic (PK) modeling to compare plasma concentration curves and tissue distribution. Employ mass spectrometry to identify active metabolites in vivo and correlate findings with in vitro receptor-binding assays. Statistical tools like Bland-Altman plots can quantify bias between models .

Q. What methodologies are employed to assess the dermal sensitization potential of this compound in preclinical safety evaluations?

Follow the International Fragrance Association (IFRA) standards for dermal testing, including murine local lymph node assays (LLNA) and human patch tests. Quantify sensitization thresholds (EC3 values) and cross-reference with structural analogs (e.g., acetyl isovaleryl) to predict risk. Report results in tables detailing erythema scores, lymphocyte proliferation rates, and dose-response relationships .

Q. How do researchers establish pharmacokinetic-pharmacodynamic (PK-PD) models for this compound, considering its rapid metabolism?

Conduct controlled oral/administration trials with serial blood/urine sampling. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent compounds and metabolites (e.g., isovalerylglycine). Compartmental modeling (e.g., non-linear mixed-effects) can estimate clearance rates and receptor occupancy. Reference LSD studies for guidance on urine recovery ratios and intersubject variability .

Q. What statistical approaches are appropriate for reconciling contradictory dose-response relationships observed in this compound studies?

Apply meta-analysis frameworks to aggregate data across studies, adjusting for covariates (e.g., age, sex). Bayesian hierarchical models can account for heterogeneity, while sensitivity analyses identify outlier datasets. Report confidence intervals and p-values in forest plots, highlighting methodological confounders (e.g., assay sensitivity) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, and how are such variations quantified?

Implement quality-by-design (QbD) principles, including design-of-experiments (DoE) to optimize reaction parameters. Use ANOVA to compare impurity profiles (e.g., residual solvents) across batches. Certify reference standards via collaborative trials and document deviations in supplementary failure-mode analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.